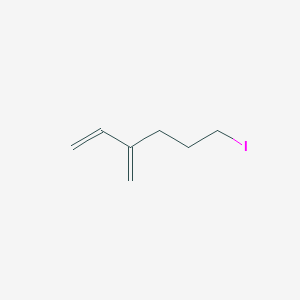
6-Iodo-3-methylene-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-methylene-1-hexene is an organic compound with the molecular formula C7H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain, and a methylene group at the third carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylene-1-hexene typically involves the halogenation of 3-methylene-1-hexene. One common method is the addition of iodine to the double bond of 3-methylene-1-hexene under controlled conditions. This reaction can be carried out in the presence of a solvent such as dichloromethane at low temperatures to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation processes. These processes would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methylene-1-hexene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents, hydrogen gas with a palladium catalyst.
Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) in non-aqueous solvents.
Major Products
Substitution: Formation of 6-hydroxy-3-methylene-1-hexene.
Addition: Formation of dihalogenated alkanes or hydrogenated alkanes.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
6-Iodo-3-methylene-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methylene-1-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in electrophilic addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the iodine atom, which stabilizes the transition state in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-hexene: Similar structure but lacks the methylene group at the third carbon.
6-Bromo-3-methylene-1-hexene: Bromine instead of iodine, leading to different reactivity and properties.
3-Methylene-1-hexene: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
6-Iodo-3-methylene-1-hexene is unique due to the presence of both an iodine atom and a methylene group, which confer distinct reactivity patterns. The iodine atom’s large size and polarizability make it a good leaving group, while the methylene group provides a site for further functionalization.
Properties
Molecular Formula |
C7H11I |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
6-iodo-3-methylidenehex-1-ene |
InChI |
InChI=1S/C7H11I/c1-3-7(2)5-4-6-8/h3H,1-2,4-6H2 |
InChI Key |
GHWGEJVLMJRSPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


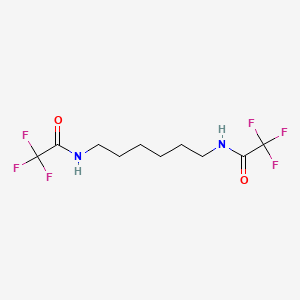
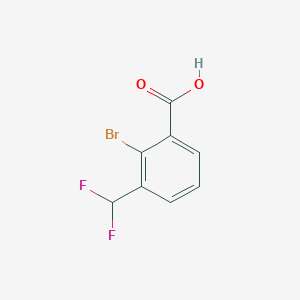
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
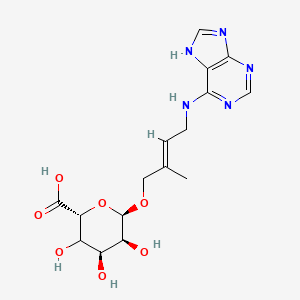
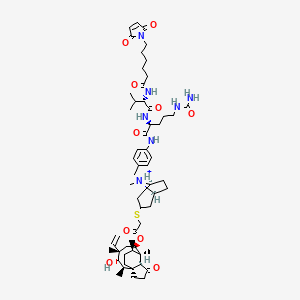

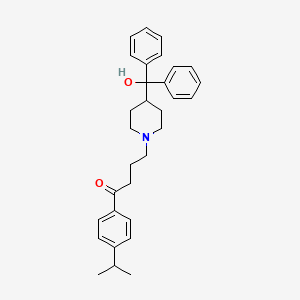
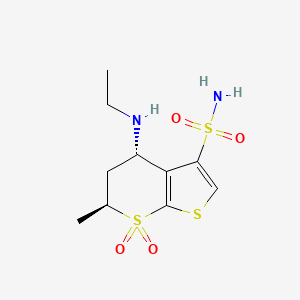
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
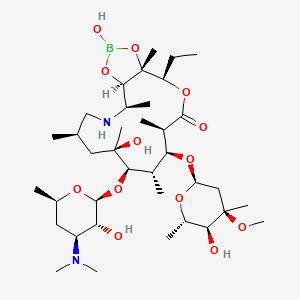
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
